Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate
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Overview
Description
Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate typically involves the reaction of an appropriate amino acid derivative with an imidazole derivative under specific conditions. One common method involves the use of methyl 2-amino-4-bromopentanoate as a starting material, which is then reacted with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylbutanoate
- Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylhexanoate
- Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylheptanoate
Uniqueness
Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate is unique due to its specific structure, which combines an imidazole ring with a branched amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-amino-4-imidazol-1-yl-2-methylpentanoate |
InChI |
InChI=1S/C10H17N3O2/c1-8(13-5-4-12-7-13)6-10(2,11)9(14)15-3/h4-5,7-8H,6,11H2,1-3H3 |
InChI Key |
FQQMQWBAMSRFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C(=O)OC)N)N1C=CN=C1 |
Origin of Product |
United States |
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